1-(11-Benzoylpyrrolo(1,2-A)(1,10)phenanthrolin-9-YL)ethanone
Description
1-(11-Benzoylpyrrolo[1,2-a][1,10]phenanthrolin-9-yl)ethanone is a heterocyclic organic compound featuring a fused pyrrolo[1,2-a][1,10]phenanthroline core. Key substituents include:
- 11-Benzoyl group: A benzoyl moiety attached to position 11, contributing to electronic effects and steric bulk.
- 9-Ethanone (acetyl) group: A ketone substituent at position 9, influencing polarity and hydrogen-bonding capacity.
The acetyl group at position 9 distinguishes it from most derivatives in the literature, which typically feature dicarboxylate esters at positions 9 and 10.
Properties
CAS No. |
853317-50-7 |
|---|---|
Molecular Formula |
C24H16N2O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-(11-benzoylpyrrolo[1,2-a][1,10]phenanthrolin-9-yl)ethanone |
InChI |
InChI=1S/C24H16N2O2/c1-15(27)19-14-21(24(28)18-6-3-2-4-7-18)26-20(19)12-11-17-10-9-16-8-5-13-25-22(16)23(17)26/h2-14H,1H3 |
InChI Key |
KYELJBFXWUFMLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=CC=C4)C5=C(C=CC=N5)C=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(11-Benzoylpyrrolo(1,2-A)(1,10)phenanthrolin-9-YL)ethanone involves multiple steps, typically starting with the preparation of the pyrrolo(1,2-A)(1,10)phenanthroline core. This core is then functionalized with a benzoyl group at the 11th position and an ethanone group at the 9th position. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-(11-Benzoylpyrrolo(1,2-A)(1,10)phenanthrolin-9-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes.
Scientific Research Applications
1-(11-Benzoylpyrrolo(1,2-A)(1,10)phenanthrolin-9-YL)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with various metal ions.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting metal-dependent biological pathways.
Mechanism of Action
The mechanism of action of 1-(11-Benzoylpyrrolo(1,2-A)(1,10)phenanthrolin-9-YL)ethanone primarily involves its ability to chelate metal ions. This chelation can influence various molecular targets and pathways, including enzyme activity and metal ion transport. The compound’s structure allows it to form stable complexes, which can modulate the function of metalloproteins and other metal-dependent biological systems .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Compounds
*Molecular formula and weight inferred from structural analogs (e.g., ethyl derivatives in ).
†Estimated based on substitution patterns (e.g., replacing diethyl ester groups with acetyl reduces mass).
Key Comparative Insights:
Electronic Effects: The acetyl group in the target compound introduces a moderate electron-withdrawing effect, distinct from the stronger electron-withdrawing nitro (-NO₂) or electron-donating methyl (-CH₃) groups in analogs . Fluoro and chloro substituents () enhance electronegativity and influence dipole interactions, whereas the unsubstituted benzoyl group in the target compound may favor π-π stacking .
Bromine or chlorine substituents () significantly enhance lipophilicity, favoring interactions with hydrophobic biological targets.
Biological Activity :
- Compounds with nitro groups () exhibit redox activity, making them candidates for anticancer or antimicrobial applications.
- The target compound’s acetyl group may confer metabolic stability compared to ester derivatives, which are prone to hydrolysis .
The smaller acetyl group in the target compound may improve binding efficiency .
Biological Activity
1-(11-Benzoylpyrrolo(1,2-A)(1,10)phenanthrolin-9-YL)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a pyrrolo[1,2-a][1,10]phenanthroline core, which is known for its diverse pharmacological properties. The synthesis typically involves a regioselective reaction between 1,10-phenanthrolinium bromides and acrylonitrile under specific conditions to yield the desired product with moderate yields (50-60%) .
Table 1: Synthesis Conditions
| Reactants | Conditions | Yield (%) |
|---|---|---|
| 1-(4-phenylphenacyl)-1,10-phenanthrolinium bromides | DMF at 80–90 °C for 6 h | 50-60 |
Research indicates that compounds similar to this compound exhibit significant biological activities such as anti-inflammatory and anticancer effects. The benzopyrone moiety present in the structure is particularly noted for its ability to modulate inflammatory responses by influencing neutrophil behavior .
Key Mechanisms:
- Inhibition of Neutrophil Recruitment: Compounds with similar structures have been shown to reduce neutrophil migration towards sites of inflammation by inhibiting PI3K signaling pathways.
- Induction of Apoptosis: The ability to promote apoptosis in neutrophils aids in the resolution of inflammation, suggesting potential therapeutic applications in chronic inflammatory diseases .
Case Studies
Several studies have explored the biological effects of related compounds:
- Isopimpinellin Study: A study on isopimpinellin, a compound sharing structural features with this compound, demonstrated its role in promoting neutrophil apoptosis and inhibiting their recruitment during inflammatory responses. This was validated using a zebrafish model which allowed real-time monitoring of neutrophil activity .
- Photoluminescent Properties: Investigations into the photoluminescent properties of related pyrrolo[1,2-a][1,10]phenanthrolines revealed that these compounds might also possess unique optical characteristics that could be leveraged in biomedical imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
